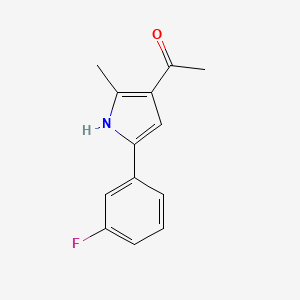
Methyl (r)-4-amino-7-methylchromane-6-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl ®-4-amino-7-methylchromane-6-carboxylate hydrochloride is a chemical compound that belongs to the class of chromane derivatives. Chromane derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-4-amino-7-methylchromane-6-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromane Ring: The chromane ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Esterification: The carboxyl group can be esterified using methanol and an acid catalyst to form the methyl ester.
Hydrochloride Formation: Finally, the hydrochloride salt can be formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of Methyl ®-4-amino-7-methylchromane-6-carboxylate hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl ®-4-amino-7-methylchromane-6-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted chromane derivatives.
科学的研究の応用
Methyl ®-4-amino-7-methylchromane-6-carboxylate hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Industrial Applications: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl ®-4-amino-7-methylchromane-6-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in inflammation, oxidative stress, and cell proliferation.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar chromane structure and exhibit comparable biological activities.
Pyrrolidine Derivatives: These compounds also possess a nitrogen-containing ring and are studied for their medicinal properties.
Uniqueness
Methyl ®-4-amino-7-methylchromane-6-carboxylate hydrochloride is unique due to its specific substitution pattern on the chromane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
特性
分子式 |
C12H15NO3 |
|---|---|
分子量 |
221.25 g/mol |
IUPAC名 |
methyl (4R)-4-amino-7-methyl-3,4-dihydro-2H-chromene-6-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-7-5-11-9(10(13)3-4-16-11)6-8(7)12(14)15-2/h5-6,10H,3-4,13H2,1-2H3/t10-/m1/s1 |
InChIキー |
YZJAGCLGWLAMDI-SNVBAGLBSA-N |
異性体SMILES |
CC1=CC2=C(C=C1C(=O)OC)[C@@H](CCO2)N |
正規SMILES |
CC1=CC2=C(C=C1C(=O)OC)C(CCO2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Imidazo[1,2-a]pyridine-2,6-dicarbonitrile](/img/structure/B15224996.png)
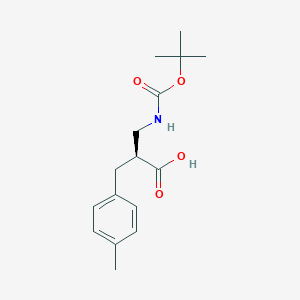
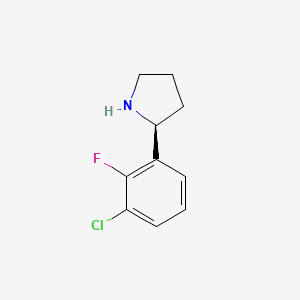

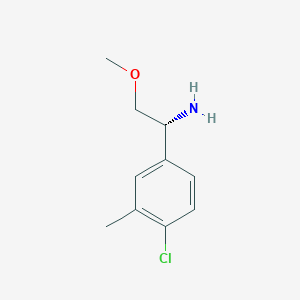
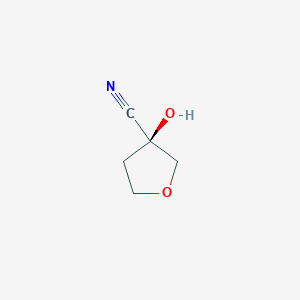
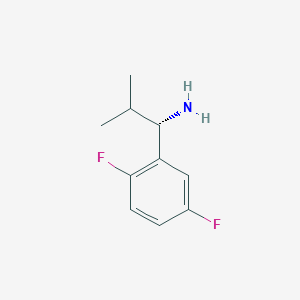
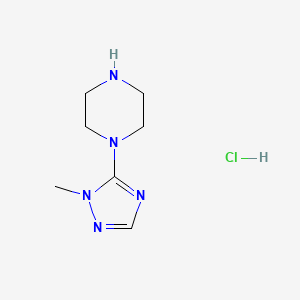
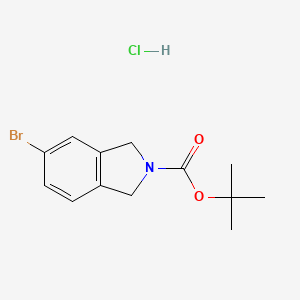


![tert-butyl (2S)-2-(5-fluoro-4-oxo-3-phenylpyrrolo[2,1-f][1,2,4]triazin-2-yl)azetidine-1-carboxylate](/img/structure/B15225061.png)
